(E)-methyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
(E)-Methyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:
- Substituents: A 7-methyl group, a 5-phenyl ring, and a conjugated (E)-3-phenylallylidene moiety at position 2.
- Ester functionality: A methyl ester at position 6, influencing solubility and reactivity.
- Planar and non-planar regions: The thiazolo-pyrimidine system exhibits puckering (flattened boat conformation) due to steric and electronic effects .
This compound belongs to a broader class of thiazolo-pyrimidine derivatives known for pharmacological activities, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
methyl (2E)-7-methyl-3-oxo-5-phenyl-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-16-20(23(28)29-2)21(18-13-7-4-8-14-18)26-22(27)19(30-24(26)25-16)15-9-12-17-10-5-3-6-11-17/h3-15,21H,1-2H3/b12-9+,19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQMTXOXGPYPOP-NSMFRCMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by recent research findings.
Antitumor Activity
Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives as anticancer agents. For instance, compounds with structural similarities to our target compound demonstrated significant cytotoxicity against various cancer cell lines. Specifically:
- Cytotoxicity Against HeLa Cells : A derivative exhibited cytotoxicity against M-HeLa (cervical adenocarcinoma) cells with an efficiency surpassing that of standard drugs like Sorafenib. The leading compound in a related study showed twice the cytotoxic effect compared to Sorafenib .
- Selectivity : Notably, these compounds exhibited low toxicity towards normal liver cells while maintaining high efficacy against cancer cells .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties. The following findings are noteworthy:
- Broad-Spectrum Activity : Compounds from this class have shown moderate antibacterial activity against various pathogens compared to reference drugs .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory and Analgesic Properties
In addition to antitumor and antimicrobial actions, thiazolo[3,2-a]pyrimidines have been investigated for their anti-inflammatory effects:
- Inhibition of Inflammatory Mediators : Some derivatives demonstrated the ability to inhibit key inflammatory mediators, suggesting a potential role in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activities of thiazolo[3,2-a]pyrimidine derivatives are closely related to their chemical structure. Key features influencing activity include:
| Feature | Influence on Activity |
|---|---|
| Substituents at C5 and C6 | Altered lipophilicity and receptor binding affinity |
| Presence of electron-withdrawing groups | Enhanced cytotoxicity against tumor cells |
| Configuration at stereocenters | Impact on selectivity and potency |
Case Studies
- Study on Antitumor Efficacy : A recent study synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cell lines. The most potent compound was identified as having a phenyl group at the C5 position, which significantly enhanced its anticancer properties .
- Antimicrobial Screening : Another investigation focused on the synthesis of new derivatives and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased antibacterial activity compared to traditional antibiotics .
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit antimicrobial properties. For example, compounds similar to (E)-methyl 7-methyl-3-oxo have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .
- Anticancer Properties : Several studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : Compounds within this chemical class have demonstrated anti-inflammatory activities. They may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. This makes them potential candidates for developing anti-inflammatory drugs .
- Neuroprotective Effects : There is emerging evidence that thiazolo-pyrimidine derivatives may offer neuroprotective benefits. They could potentially be used in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Case Study 1: Antimicrobial Activity
A study published in Molecules demonstrated the synthesis and evaluation of several thiazolo-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the core structure enhanced antibacterial activity significantly compared to standard antibiotics.
Case Study 2: Anticancer Activity
In a research article focusing on cancer therapeutics, derivatives of thiazolo-pyrimidines were tested for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that specific substitutions on the phenyl ring improved cytotoxicity and selectivity towards cancer cells over normal cells.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Table 1 highlights structural analogs with modifications in the benzylidene/allylidene moiety and ester groups:
Key Observations :
- Allylidene vs.
Crystallographic and Conformational Differences
X-ray diffraction studies reveal distinct conformational features:
- Central pyrimidine ring : In the target compound’s analog (), the pyrimidine ring adopts a flattened boat conformation with a puckering amplitude of 0.224 Å at C5 . This puckering is critical for molecular recognition, as planar systems (e.g., in fluorobenzylidene derivatives) exhibit reduced dihedral angles (~70°) between the thiazolo and aromatic rings .
- Dihedral angles : The title compound’s fused thiazolo-pyrimidine system forms an 80.94° angle with the 2,4,6-trimethoxybenzylidene ring in a related structure, suggesting steric hindrance from methoxy groups .
Hydrogen bonding :
- The target compound’s analogs exhibit C—H···O interactions (e.g., 2.57–2.63 Å) that stabilize crystal packing . Such interactions are less pronounced in derivatives with electron-deficient substituents (e.g., nitro groups) due to reduced H-bond donor capacity .
Pharmacological and Physicochemical Properties
- Bioactivity : Pyrimidine-thiazole hybrids show enhanced antimicrobial activity when substituents like fluorine or methylthio are present . The target compound’s allylidene group may improve binding to enzyme active sites via hydrophobic interactions.
- Solubility and CMC : Quaternary ammonium analogs (e.g., BAC-C12) exhibit critical micelle concentrations (CMC) of 0.4–8.3 mM, influenced by alkyl chain length and substituents . While direct CMC data for the target compound is unavailable, its methyl ester likely increases aqueous solubility compared to ethyl derivatives.
Q & A
Q. What synthetic methodologies are commonly used to prepare this thiazolo[3,2-a]pyrimidine derivative?
The compound is typically synthesized via a one-pot cyclocondensation reaction. A representative protocol involves refluxing precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, substituted benzaldehyde (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a glacial acetic acid/acetic anhydride mixture (1:1 v/v) for 8–10 hours. The crude product is purified by recrystallization from ethyl acetate/ethanol (3:2), yielding pale yellow crystals suitable for X-ray analysis .
Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the molecular structure of this compound?
SC-XRD analysis involves data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via software like SHELXL . Key parameters include:
- Crystal system : Monoclinic (space group P2₁/n)
- Unit cell dimensions : a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, β = 94.465°
- Hydrogen bonding : C–H···O interactions stabilize the crystal lattice, forming chains along the c-axis .
Advanced Questions
Q. How can conformational discrepancies in the thiazolo[3,2-a]pyrimidine core be addressed across crystallographic studies?
The central pyrimidine ring adopts a flattened boat conformation, with puckering quantified using Cremer-Pople coordinates . For example, the C5 atom deviates by 0.224 Å from the mean plane of N2/C9/N1/C6/C6. Discrepancies in dihedral angles (e.g., 80.94° between thiazolopyrimidine and phenyl rings vs. values in other derivatives) may arise from substituent electronic effects or crystal packing forces. Comparative analysis using normalized ring-puckering parameters (amplitude Q, phase angle θ) is recommended .
Q. What strategies are used to analyze intermolecular interactions and their impact on solid-state properties?
Hydrogen-bonding patterns are evaluated via graph-set analysis (e.g., C(6) motifs for C–H···O interactions) . For this compound, bifurcated C17–H17···O1 and C20–H20···O3 bonds link molecules into 1D chains. Computational tools (e.g., CrystalExplorer) can quantify interaction energies, while Hirshfeld surface analysis visualizes contact contributions (e.g., H···O: 25%, H···H: 55%) .
Q. How does regioselectivity in the allylidene substitution influence the compound’s electronic structure?
The (E)-3-phenylallylidene group at C2 introduces conjugation with the thiazole ring, altering electron density distribution. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal a redshift in UV-Vis absorption (λmax ~350 nm) compared to non-conjugated analogs. Regioselectivity is controlled by steric hindrance and electronic effects of substituents during the Knoevenagel condensation step .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the biological activity of structurally similar thiazolo[3,2-a]pyrimidines?
While notes antimicrobial activity in fluorobenzylidene analogs, the title compound lacks direct bioactivity data. To address contradictions:
- Perform in silico docking against validated targets (e.g., E. coli dihydrofolate reductase) using the crystal structure.
- Validate via in vitro assays (MIC determination) under standardized conditions (e.g., CLSI guidelines).
- Correlate activity with substituent electronic profiles (Hammett σ values) .
Methodological Recommendations
- Synthesis Optimization : Use Design of Experiments (DoE) to refine reaction conditions (e.g., temperature, solvent ratio) for improved yield .
- Structural Validation : Cross-validate SC-XRD data with spectroscopic techniques (²⁹Si NMR for silicon-containing analogs, IR for carbonyl stretching modes) .
- Computational Modeling : Employ Molecular Dynamics (MD) simulations to predict solubility and stability in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
